molecular formula C13H18N2O3 B6247376 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide CAS No. 2408975-71-1

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Cat. No. B6247376
CAS RN: 2408975-71-1
M. Wt: 250.3
InChI Key:
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Description

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide (DMT-C) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of diseases. DMT-C is a synthetic molecule that has been designed to target specific biochemical pathways and pathways, and has been studied for its potential to treat a number of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific Research Applications

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has been studied for its potential use in a number of scientific research applications. It has been used in studies to investigate the effects of inhibitors on biochemical pathways and to study the effects of drugs on cell proliferation. In addition, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has been studied for its potential to be used as a therapeutic agent for a number of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can increase the level of acetylcholine in the brain, which can lead to improved cognitive function. In addition, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has been studied for its potential to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide have been studied in a number of laboratory and animal studies. In laboratory studies, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has been shown to inhibit the enzyme acetylcholinesterase and to act as an agonist of GPR55. In animal studies, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide has been shown to reduce inflammation and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide in laboratory experiments include its ability to target specific biochemical pathways, its ability to be used in a variety of laboratory experiments, and its low toxicity. However, there are also some limitations to using 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide in laboratory experiments. For example, it is not always easy to synthesize 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide in large quantities, and the compound is not always stable in solution.

Future Directions

In the future, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide could be studied further for its potential to be used as a therapeutic agent for a number of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide could be studied for its potential to be used as a drug to improve cognitive function and to reduce inflammation. Finally, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide could be studied further for its potential to be used in a variety of laboratory experiments, such as those related to biochemical pathways and drug discovery.

Synthesis Methods

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the use of a variety of chemical reagents and catalysts, such as boronic acid, palladium, and titanium. The reaction is carried out in a two-step process. First, the boronic acid is reacted with palladium to form a palladium-boron complex. This complex is then reacted with titanium to form a titanium-palladium complex. The titanium-palladium complex is then reacted with a carboxylic acid to form the desired product, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3,4,5-tetrahydro-1H-3-benzazepine", "thionyl chloride", "dimethylformamide", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "acetic acid", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "N,N-dimethylformamide", "ethyl ether", "hydrochloric acid", "sodium chloride", "sodium sulfate", "sodium carbonate", "methanol", "ethyl acetate" ], "Reaction": [ "4-methoxyphenylacetic acid is converted to its acid chloride using thionyl chloride and dimethylformamide.", "The acid chloride is then reacted with 2,3,4,5-tetrahydro-1H-3-benzazepine in the presence of sodium hydroxide to form the corresponding amide.", "The amide is then acetylated using acetic anhydride and ammonium hydroxide to form the N-acetyl derivative.", "The N-acetyl derivative is then hydrolyzed using acetic acid and water to form the carboxylic acid.", "The carboxylic acid is then converted to its acid chloride using thionyl chloride and dimethylformamide.", "The acid chloride is then reacted with ethyl acetate in the presence of sodium bicarbonate to form the corresponding ester.", "The ester is then reduced using magnesium sulfate and N,N-dimethylformamide to form the alcohol.", "The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is then filtered and washed with water, sodium chloride, and sodium sulfate.", "The hydrochloride salt is then basified using sodium carbonate and extracted with ethyl acetate.", "The organic layer is then dried over magnesium sulfate and concentrated to yield the target compound, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide." ] }

CAS RN

2408975-71-1

Product Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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